![molecular formula C23H17ClN4O2S B307376 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307376.png)
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to have antibacterial and antifungal properties, as well as anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential use as an antitumor agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further study its mechanism of action in order to optimize its use as an antitumor agent. Another direction is to study its potential use as an antibacterial and antifungal agent. Additionally, it may be useful to study its potential use as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone can be achieved through a multistep reaction. The first step involves the reaction of 2-naphthol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)naphthalene-1-ol. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chloroacetyl)naphthalene-1-thiosemicarbazone, which is further reacted with 2,3-dichloroquinoxaline to form the final product.
Aplicaciones Científicas De Investigación
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential use in various fields of research. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its antibacterial and antifungal properties, as well as its potential use as an anti-inflammatory agent.
Propiedades
Nombre del producto |
1-[10-chloro-3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone |
|---|---|
Fórmula molecular |
C23H17ClN4O2S |
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
1-(10-chloro-3-methylsulfanyl-6-naphthalen-1-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13(29)28-19-11-10-15(24)12-18(19)20-21(25-23(31-2)27-26-20)30-22(28)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,22H,1-2H3 |
Clave InChI |
FYTFISSWXIOFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



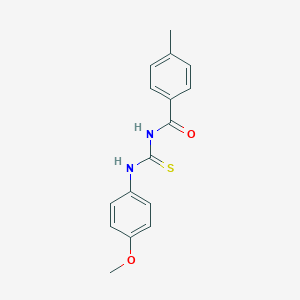
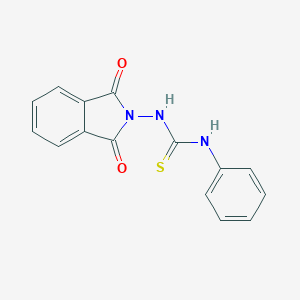
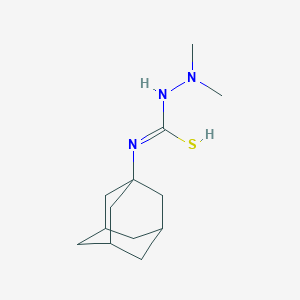
![4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]imino}-1,2-di(4-toluidino)ethylidene]benzenesulfonamide](/img/structure/B307299.png)
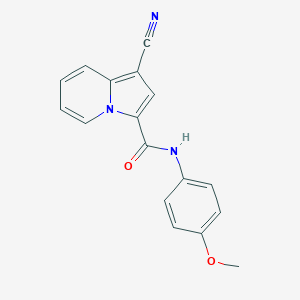
![Ethyl [2-tert-butyl-1,2-bis(4-methylbenzoyl)hydrazino]acetate](/img/structure/B307309.png)

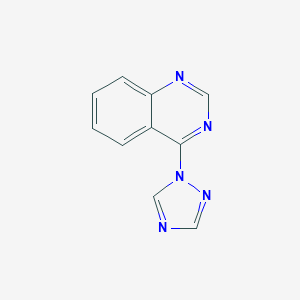
![2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307313.png)
![4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307314.png)
![3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307315.png)
![4-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307316.png)
![diphenylmethanone O-{2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl}oxime](/img/structure/B307317.png)
